Potassium dibenzyl phosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylbutanoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of enolate ions. This method typically involves the reaction of butyric acid with a phenyl group at position 2 under specific conditions . Another method involves the use of benzeneacetic acid, which is then subjected to various chemical reactions to produce 2-Phenylbutanoic acid .

Industrial Production Methods

Industrial production of 2-Phenylbutanoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Phenylbutansäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der spezifischen durchgeführten Reaktion .

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von 2-Phenylbutansäure Phenylessigsäure erzeugen, während die Reduktion Buttersäurederivate liefern kann .

Wissenschaftliche Forschungsanwendungen

2-Phenylbutansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenylbutansäure beinhaltet seine Rolle als humaner Xenobiotika-Metabolit. Es wird im Körper zu Phenylacetat metabolisiert, das dann mit Glutamin zu Phenylacetylglutamin reagiert . Diese Verbindung ist an verschiedenen Stoffwechselwegen beteiligt und entfaltet ihre Wirkungen durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen .

Wirkmechanismus

The mechanism of action of 2-Phenylbutanoic acid involves its role as a human xenobiotic metabolite. It is metabolized in the body to produce phenylacetate, which then combines with glutamine to form phenylacetylglutamine . This compound is involved in various metabolic pathways and exerts its effects through interactions with specific molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die 2-Phenylbutansäure ähneln, sind:

Buttersäure: Eine einfache Carbonsäure mit einer Vier-Kohlenstoff-Kette.

Phenylessigsäure: Eine Verbindung mit einer Phenylgruppe, die an eine Essigsäureeinheit gebunden ist.

Benzenessigsäure: Eine Verbindung mit einem Benzolring, der an eine Essigsäureeinheit gebunden ist.

Einzigartigkeit

2-Phenylbutansäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine Phenylgruppe an Position 2 der Buttersäurekette enthält. Dieses Strukturelement verleiht ihr im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften .

Biologische Aktivität

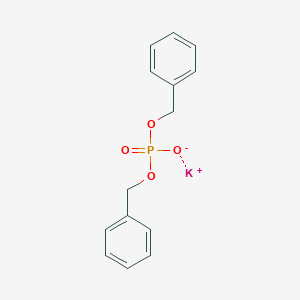

Potassium dibenzyl phosphate (KDBP), with the molecular formula C14H14KO4P and a molecular weight of 316.33 g/mol, is a phosphoric acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of KDBP, highlighting its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 78543-37-0

- Molecular Formula : C14H14KO4P

- Molecular Weight : 316.33 g/mol

- SMILES : C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+]

KDBP is characterized by its dibenzyl phosphate moiety, which contributes to its unique biological properties.

Synthesis of this compound

The synthesis of KDBP typically involves the reaction of dibenzyl phosphate with potassium salts. This can be achieved through various methods, including solvent-free processes that enhance yield and reduce environmental impact. For instance, a recent study demonstrated the efficient synthesis of phosphonates via multicomponent reactions, which could potentially include KDBP as a product or intermediate .

Cytotoxicity

Research indicates that KDBP exhibits moderate cytotoxic effects against various cancer cell lines. For example, derivatives of dibenzyl phosphonates have shown promising in vitro activity against human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells. The IC50 values for these compounds suggest a potential for further development as anticancer agents .

Antibacterial Activity

KDBP has also been evaluated for its antibacterial properties. Studies have shown that certain phosphonate derivatives can inhibit the growth of Gram-positive bacteria, suggesting that KDBP may possess similar antimicrobial effects. The exact mechanisms remain to be fully elucidated, but the presence of the phosphate group is believed to play a significant role in its biological activity .

Antioxidant Properties

In addition to its cytotoxic and antibacterial activities, KDBP has been reported to exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases, where antioxidants are crucial for mitigating cellular damage .

Case Studies and Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of KDBP:

Applications

Given its diverse biological activities, KDBP presents potential applications in:

- Pharmaceuticals : As a lead compound for developing new anticancer drugs.

- Antimicrobial Agents : In formulations targeting bacterial infections.

- Cosmetics : Due to its antioxidant properties, it may be used in skincare products.

Eigenschaften

IUPAC Name |

potassium;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.K/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTPUPNRZRSDDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335799 | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-37-0 | |

| Record name | Potassium dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078543370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dibenzyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2JS4V7CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.